1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea
Description
Properties
Molecular Formula |
C8H11BrN2OS |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea |
InChI |
InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
FXVRVNZMQQNYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents like organolithium compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Organolithium reagents or Grignard reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- The ethyl linker in the target compound may enhance conformational flexibility compared to rigid benzene-linked ureas .
Physical Properties
Melting points and solubility vary significantly with substituents:
- This compound : Expected higher melting point (~180–200°C) due to bromine’s molecular weight and thiophene rigidity.
- 1-(3,4-Dichlorophenyl)-3-methylurea : Melting point 185–187°C , slightly lower than the target compound due to reduced steric bulk.
- 1-(2-Aminoethyl)-3-methylurea dihydrochloride: Highly water-soluble (salt form) vs. the neutral, lipophilic bromothiophene analog .
Solubility Trends: Bromothiophene’s hydrophobicity may reduce aqueous solubility compared to polar sulfamoyl or aminoethyl derivatives .
Biological Activity
1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula: C8H11BrN2OS
- Molecular Weight: 263.16 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H11BrN2OS |
| Molecular Weight | 263.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12) |
| InChI Key | FXVRVNZMQQNYQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(S1)Br)NC(=O)NC |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus: MIC = 50 µg/mL
- Escherichia coli: MIC = 75 µg/mL
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
Mechanism of Action:
The proposed mechanism involves the modulation of specific signaling pathways associated with inflammation. The brominated thiophene moiety may interact with enzymes involved in the inflammatory cascade, potentially leading to reduced synthesis of inflammatory mediators.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at evaluated the antimicrobial properties of this compound. The results indicated significant antibacterial activity against E. coli and S. aureus, with the compound showing lower toxicity towards human cells compared to traditional antibiotics.
Study 2: Anti-inflammatory Activity
In another investigation published in the journal Phytochemistry, the anti-inflammatory potential was assessed using cell lines stimulated with lipopolysaccharides (LPS). The compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. For example, bromothiophene derivatives (e.g., 1-(5-Bromothiophen-3-yl)ethanone) may serve as precursors, requiring alkylation followed by urea coupling . Optimization involves varying solvents (e.g., DMF vs. THF), temperatures (50–100°C), and catalysts (e.g., EDCI for urea formation). Reaction progress should be monitored via TLC and NMR to confirm intermediate structures and purity .
- Table 1 : Synthesis Yield Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | 80 | EDCI | 72 | |
| THF | 60 | DCC | 65 |
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, urea NH signals at δ 5.5–6.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 287.2 for C₈H₉BrN₂OS) .
- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, if applicable .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., thiophene-urea hybrids with antimicrobial or anticancer activity ):
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening : Disk diffusion against S. aureus and E. coli.
- Enzyme inhibition : Test against kinases or proteases, given urea’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 5-bromothiophene with chloro/fluoro analogs to assess halogen effects on target binding .
- Side-Chain Variations : Introduce alkyl groups on the urea nitrogen to enhance lipophilicity (logP optimization) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
- Table 2 : SAR Data for Analogous Compounds
| Modification | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| 5-Bromo → 5-Chloro | 1.2 | Kinase X | |
| Urea → Thiourea | 0.8 | Protease Y |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) .
- Validate target engagement using biophysical methods (e.g., SPR for binding affinity, CETSA for thermal stability shifts) .
- Cross-reference structural analogs (e.g., 1-(4-Bromophenyl)-3-(oxazol-3-yl)urea’s inconsistent cytotoxicity ) to identify assay-specific variables.
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- Methodological Answer :
- ADME Studies :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic Stability : Incubate with liver microsomes (human/rat) .
- In vivo Models :
- Rodent PK : Dose at 10 mg/kg IV/PO; collect plasma for LC-MS/MS analysis.
- Toxicology : 14-day repeat-dose study in rats (histopathology, serum biochemistry) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or purity?
- Methodological Answer :
- Reproduce protocols with strict control of anhydrous conditions (critical for urea bond stability) .
- Characterize byproducts via HPLC-MS to identify degradation pathways (e.g., hydrolysis of the thiophene-bromo bond) .
- Collaborate cross-lab to validate reproducibility, aligning with principles of evidence-based inquiry .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide mechanistic studies of this compound’s bioactivity?
- Methodological Answer :
- Ligand-Target Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Research Design Considerations
Q. How can computational tools enhance experimental design for derivative synthesis?
- Methodological Answer :
- Retrosynthetic Analysis : Employ ChemAxon’s software to prioritize feasible routes (e.g., late-stage bromination vs. early-stage coupling) .
- Reaction Prediction : Leverage IBM RXN for AI-driven pathway optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
